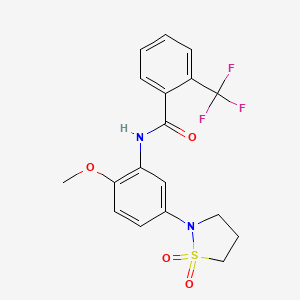

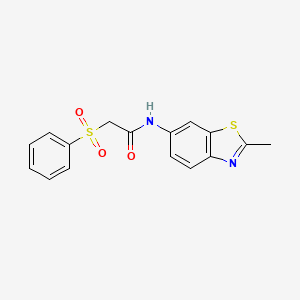

![molecular formula C19H15N3O2S B2668995 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide CAS No. 872629-98-6](/img/structure/B2668995.png)

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide” is also known as Sirtuin modulator 2. It exhibits antidiabetic, anti-inflammatory, and antitumor activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been explored in various studies . A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide . The reaction of 2-aminothiazoles with α-halocarbonyl compounds is a common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The outcome of the reaction of 2-aminothiazoles with α-halocarbonyl compounds depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

- ZINC04249016 exhibits antiparasitic properties. For instance, it has been identified as an inhibitor of Trypanosoma brucei 427, a parasite responsible for African trypanosomiasis (sleeping sickness). This compound demonstrates good metabolic stability and excellent cell permeability .

- Another notable application is its role as an inhibitor of factor IXa, a key enzyme in the blood coagulation cascade. This property could have implications in anticoagulant therapies .

- Fluorine-containing derivatives of ZINC04249016 have shown activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. These derivatives could potentially contribute to the development of new antitubercular drugs .

- ZINC04249016 and related compounds act as antagonists of orphan receptors GPR18 and GPR55. These receptors are associated with G-protein signaling and interact with ligands of cannabinoid receptors. Understanding their modulation could have implications in drug discovery and therapeutic interventions .

- Over the past few years, imidazo[2,1-b]thiazine derivatives have found practical application as electroluminescent materials for organic light-emitting diode (OLED) devices. Their unique electronic properties make them promising candidates for next-generation displays and lighting technologies .

- While specific studies on ZINC04249016’s anticancer activity are limited, related imidazo[2,1-b]thiazole derivatives have shown promise. For instance, imidazo[2,1-b]thiazole-guanylhydrazone exhibits potent anticancer activity through multiple mechanisms. Further research could explore ZINC04249016’s potential in cancer therapy .

Antiparasitic Activity

Coagulation Factor Inhibition

Antituberculosis Activity

Orphan Receptor Modulation

Electroluminescent Materials

Cancer Research

Mechanism of Action

While the exact mechanism of action for “N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide” is not explicitly mentioned in the search results, it’s worth noting that imidazo[2,1-b]thiazole derivatives have shown a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

properties

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-18(13-24-16-7-2-1-3-8-16)20-15-6-4-5-14(11-15)17-12-22-9-10-25-19(22)21-17/h1-12H,13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSBQWXSVCSNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol](/img/structure/B2668913.png)

![3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2668914.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide](/img/structure/B2668915.png)

![6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2668917.png)

![9-(3-hydroxypropyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2668923.png)